2-bromo-N-(2-chloro-6-methylphenyl)acetamide
Description
2-Bromo-N-(2-chloro-6-methylphenyl)acetamide (CAS: 918408-61-4) is a halogenated acetamide derivative characterized by a bromine atom at the α-position of the acetamide group and a 2-chloro-6-methylphenyl substituent on the nitrogen atom. Its molecular formula is C₉H₉BrClNO, with a molecular weight of 262.5 g/mol (calculated).
Properties
IUPAC Name |
2-bromo-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-3-2-4-7(11)9(6)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWNYBBNIXEFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598212 | |
| Record name | 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918408-61-4 | |
| Record name | 2-Bromo-N-(2-chloro-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Acyl Substitution
In the acylation step, the nitrogen atom of the aniline acts as a nucleophile attacking the carbonyl carbon of acetic anhydride or acetyl chloride, leading to the formation of the amide bond.
Electrophilic Aromatic Substitution
Both bromination and chlorination involve electrophilic aromatic substitution mechanisms where the aromatic ring undergoes substitution reactions facilitated by electrophiles (Br₂ and Cl₂).
Analytical Techniques for Confirmation
To confirm the structure and purity of synthesized 2-bromo-N-(2-chloro-6-methylphenyl)acetamide, various analytical techniques are employed:
| Technique | Key Features |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Provides information about hydrogen environments; key peaks include δ ~7.0 ppm for aromatic protons and δ ~2.1 ppm for acetyl protons. |
| Infrared Spectroscopy (IR) | Identifies functional groups; characteristic peaks around 1650 cm⁻¹ for C=O stretching and ~3300 cm⁻¹ for N-H stretching. |
| Mass Spectrometry (MS) | Confirms molecular weight; expected m/z values should correspond to calculated molecular weight of synthesized compound. |
Yield Optimization Strategies
To maximize yield and purity in the synthesis of this compound, several strategies can be implemented:
Stoichiometric Control : Using slight excesses of acetic anhydride (1.1–1.5 equivalents) ensures complete reaction.
Temperature Regulation : Maintaining optimal temperatures during bromination and chlorination helps prevent over-reaction or degradation.
Purification Techniques : Post-synthesis purification through recrystallization or chromatography can significantly enhance product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chloro-6-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-bromo-N-(2-chloro-6-methylphenyl)acetamide exhibits potential antimicrobial properties. The presence of halogens in its structure enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of similar compounds showed significant activity against various bacterial strains, suggesting that this compound could follow suit.
Case Study: Synthesis and Testing
In a controlled study, derivatives of this compound were synthesized and tested for their efficacy against common pathogens. The results indicated a correlation between the halogen substituents and increased antimicrobial potency, paving the way for further exploration in drug development.
Agricultural Applications
Pesticide Development
The compound is being investigated for its potential use in developing new pesticides. Similar compounds have shown fungicidal activities against crop diseases, indicating that this compound could be effective in protecting crops from fungal infections .
Data Table: Efficacy of Related Compounds
| Compound Name | Active Ingredient | Target Pest/Disease | Efficacy (%) |
|---|---|---|---|
| 2-Methoxyimino-N-methylacetamide | Methoxyimino group | Rice diseases | 85 |
| 4-Bromo-2-chloro-6-methylphenylamide | Chlorinated phenyl | Upland crop diseases | 78 |
| This compound | Under investigation | Various fungal pathogens | TBD |
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating various derivatives with enhanced properties for research applications .
Synthesis Methodology
The synthesis typically involves acylation reactions where the compound is produced through the reaction of 2-chloro-6-methylaniline with acetic anhydride under basic conditions. This method allows for the efficient production of the compound while maintaining high yields.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with cellular receptors, disrupting normal cellular functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the N-aryl acetamide family, where structural variations in the aryl group and acetamide substituents significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Crystallographic and Conformational Differences
- No direct crystallographic data are available, but analogs like 2-bromo-N-(2-chlorophenyl)acetamide () form intermolecular N–H···O hydrogen-bonded chains.
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Exhibits a dihedral angle of 68.21° between aromatic rings, with hydrogen bonding along the [010] axis. This contrasts with simpler analogs lacking methyl/bromo groups.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unspecified, but N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide melts at 439–441 K ().
- Reactivity : The α-bromo group increases electrophilicity, making the compound susceptible to nucleophilic substitution reactions, a feature shared with alachlor ().
Biological Activity
2-Bromo-N-(2-chloro-6-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : CHBrClN\O
- Molecular Weight : 276.54 g/mol
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The bromine atom facilitates nucleophilic substitution reactions, while the acetamide group may engage in hydrogen bonding with biological macromolecules. Such interactions can lead to enzyme inhibition or receptor modulation, disrupting normal cellular functions.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy can be summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against Candida albicans, suggesting potential applications in antifungal therapies.
Anticancer Activity
In vitro studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes findings from various cell lines:
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A-431 (human epidermoid) | 10.5 | Induction of apoptosis | |
| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase | |
| HeLa (cervical cancer) | 12.0 | Inhibition of Bcl-2 protein |
The anticancer activity appears to be mediated through apoptosis induction and cell cycle disruption, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of halogenated acetamides, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, with this particular compound showing promising results comparable to standard antibiotics.
- Cytotoxicity Assessment : In a cytotoxicity assessment involving multiple cancer cell lines, this compound demonstrated significant growth inhibition, particularly in A-431 and MCF-7 cells. The study utilized flow cytometry to analyze cell cycle changes and confirmed that the compound induced apoptosis through caspase activation pathways.
Q & A
Q. What are the common synthetic routes for 2-bromo-N-(2-chloro-6-methylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process. For example, the phenyl intermediate (2-chloro-6-methylphenylamine) is first acetylated using acetic anhydride or bromoacetyl bromide to form the acetamide backbone. Subsequent bromination at the α-position of the acetamide group is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Solvent choice (e.g., DCM or THF) and stoichiometric ratios (1:1.2 amine to brominating agent) critically influence yield . Optimization may require monitoring reaction progress via TLC or HPLC, with purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C–Br bond ~1.93 Å, C–Cl ~1.74 Å) and confirms stereochemistry .
- NMR spectroscopy : NMR (δ 2.3 ppm for methyl group, δ 7.1–7.4 ppm for aromatic protons) and NMR (δ 170 ppm for carbonyl) verify substituent positions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 290.96 for CHBrClNO) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in inert atmospheres (argon) to prevent degradation. Hydrolytic susceptibility of the bromoacetamide group necessitates anhydrous solvents (e.g., DMF-free). Accelerated stability testing (40°C/75% RH for 30 days) with HPLC monitoring can identify degradation products like de-brominated analogs or hydrolysis-derived carboxylic acids .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or centrosymmetric ambiguities) be resolved during structure refinement?
- Methodological Answer : Tools like SHELXL are employed for refinement, but challenges arise with pseudo-symmetry or twinning. The Flack parameter () is preferred over Rogers’ for enantiomorph-polarity estimation in near-centrosymmetric structures, as it avoids overprecision in chirality assignment . For twinned data, SHELXE’s twin refinement module (using Hooft statistics) improves reliability .
Q. What strategies mitigate byproduct formation during halogenation steps in synthesis?
- Methodological Answer : Competing electrophilic substitution at the aromatic ring can be suppressed by:
- Using bulky directing groups (e.g., tert-butyl) to shield reactive sites.
- Lowering reaction temperatures (<10°C) and employing radical inhibitors (BHT).
- Post-reaction quenching with sodium thiosulfate to neutralize excess bromine. Impurity profiling via LC-MS identifies halogenated byproducts (e.g., di-bromo analogs) .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer : Computational docking (AutoDock Vina) predicts binding to enzymes like acetylcholinesterase (Ki ~5 µM). Experimental validation involves:
- Enzyme inhibition assays : IC determination via Ellman’s method.
- Receptor binding studies : Radiolabeled ligand displacement (e.g., -nicotine for neuronal receptors).
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis for metabolite identification (e.g., glutathione adducts via bromine displacement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
